molecular formula C19H17NO4 B557525 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid CAS No. 136552-06-2

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Cat. No. B557525
M. Wt: 323.3 g/mol
InChI Key: BXRZCDISGRVJCA-KRWDZBQOSA-N
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Description

“(9H-Fluoren-9-yl)methyl hydrazinecarboxylate” is a reagent used for the sensitive fluorogenic derivatization of carbohydrates .


Synthesis Analysis

The specific synthesis process for this compound is not provided in the available resources .


Molecular Structure Analysis

Detailed molecular structure analysis is not available in the current resources .


Chemical Reactions Analysis

This compound is used as a reagent in the derivatization of carbohydrates, indicating its role in chemical reactions .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids, including (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, are significant in the realm of biocatalysis. Their role as microbial inhibitors is crucial, given their routine use as food preservatives due to their potency. This review elucidates the impact of saturated, straight-chain carboxylic acids on E. coli and S. cerevisiae, aiming at metabolic engineering strategies to bolster microbial resilience against such inhibitors. The focus is on the detrimental effects on the cell membrane and the microbial internal pH, proposing avenues for increased tolerance through alterations in cell membrane properties and the availability of appropriate exporters (Jarboe, Royce, & Liu, 2013).

Biorenewable Chemicals and Drug Synthesis

Levulinic acid (LEV), akin to (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, is a biomass-derived key building block chemical. Its capacity for drug synthesis is highlighted, underscoring its role in cancer treatment and medical materials. The versatility due to its carbonyl and carboxyl functional groups facilitates the synthesis of a variety of value-added chemicals, exemplifying a sustainable approach to drug synthesis (Zhang et al., 2021).

Antioxidant, Microbiological, and Cytotoxic Activity

Exploring the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including analogs of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, reveals their biological activity. The study organizes compounds based on the number of hydroxyl groups and conjugated bonds, establishing a correlation between structure and bioactivity. This knowledge assists in understanding the antioxidative and antimicrobial properties and the potential for cancer treatment applications (Godlewska-Żyłkiewicz et al., 2020).

Novel Carboxylic Acid Bioisosteres

In medicinal chemistry, the carboxylic acid functional group plays a pivotal role, including compounds like (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid. This review delves into novel carboxylic acid bioisosteres, focusing on their application in enhancing bioactivity, selectivity, or physiochemical properties. It underscores the ongoing interest and creativity in developing carboxylic acid substitutes to overcome challenges in drug design, pointing towards innovative solutions in modern therapeutics (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available resources .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRZCDISGRVJCA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

CAS RN

136552-06-2
Record name (S)-N-Fmoc-azetidine-2-carboxylic acid
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